Triallyl phosphate
CAS No.: 1623-19-4
Cat. No.: VC21217222
Molecular Formula: C9H15O4P
Molecular Weight: 218.19 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 1623-19-4 |
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Molecular Formula | C9H15O4P |
Molecular Weight | 218.19 g/mol |
IUPAC Name | tris(prop-2-enyl) phosphate |
Standard InChI | InChI=1S/C9H15O4P/c1-4-7-11-14(10,12-8-5-2)13-9-6-3/h4-6H,1-3,7-9H2 |
Standard InChI Key | XHGIFBQQEGRTPB-UHFFFAOYSA-N |
SMILES | C=CCOP(=O)(OCC=C)OCC=C |
Canonical SMILES | C=CCOP(=O)(OCC=C)OCC=C |
Boiling Point | 80 °C @ 0.5 MM HG |
Colorform | WATER-WHITE LIQ |
Melting Point | FP: BELOW -50 °C |
Chemical Structure and Properties
Physical Properties
Triallyl phosphate exhibits distinctive physical characteristics that determine its behavior in various applications and handling scenarios. These properties have been systematically documented through analytical investigations and are summarized in Table 1.
Property | Value |
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Molecular Formula | C9H15O4P |
Molecular Weight | 218.19 g/mol |
Physical State | Water-white liquid |
Boiling Point | 90°C at 0.1 mm Hg |
Density | 1.08 g/cm³ |
Refractive Index | 1.4470 to 1.4500 |
Solubility | Slightly soluble in chloroform; Water solubility >1 g/L |
Vapor Pressure | 0.00541 mmHg |
Form | Oil |
Stability | Light sensitive, Moisture sensitive |
Table 1: Physical Properties of Triallyl Phosphate
The liquid state of triallyl phosphate at ambient temperature, combined with its specific density and refractive index values, distinguishes it from other related organophosphate compounds. Its relatively low vapor pressure indicates minimal volatility, which influences handling procedures and applications in industrial contexts.
Chemical Properties
The chemical behavior of triallyl phosphate is largely dictated by its molecular architecture and the presence of reactive allyl moieties. As an organophosphate compound, it demonstrates characteristic chemical properties that significantly impact its utility and handling requirements.
One of the most notable chemical characteristics of triallyl phosphate is its high reactivity. The compound is combustible and undergoes rapid polymerization when exposed to air. This polymerization propensity stems from the presence of allyl groups containing carbon-carbon double bonds that readily participate in addition reactions .
From a safety perspective, a critical property is triallyl phosphate's potential to explode when heated to approximately 130°C. This thermal sensitivity necessitates strict precautionary measures during handling, storage, and application processes. Additionally, the compound exhibits sensitivity to both light and moisture, factors that significantly affect its stability profile and storage requirements .
The phosphate center in triallyl phosphate creates a tetrahedral geometry with surrounding oxygen atoms, establishing a specific spatial arrangement that influences its conformational behavior and interaction patterns with other chemical entities.
Synthesis Methods
Synthetic Routes
Multiple methodologies have been developed for the synthesis of triallyl phosphate, with varying reagents, conditions, and efficiency levels. These approaches provide different pathways to obtain the compound for research and industrial applications.
One well-established method involves the reaction between allyl chloride and ammonium dihydrogen phosphate catalyzed by aluminum chloride. The detailed procedure follows a specific protocol:
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A reaction vessel is charged with 229.5g (3mol) of allyl chloride, 115g (1mol) of ammonium dihydrogen phosphate, and 2.3g of anhydrous aluminum trichloride catalyst.
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The mixture undergoes stirring at 30-45°C for 6 hours.
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Subsequently, the temperature increases to 70-80°C and maintains for an additional 3 hours.
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After cooling to room temperature, the reaction mixture undergoes filtration.
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The resulting filtrate containing crude triallyl phosphate undergoes vacuum distillation.
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The fraction collected at 120-130°C/10mmHg yields triallyl phosphate with 99.3% purity .
This synthetic approach reportedly produces approximately 152g of triallyl phosphate, demonstrating efficient conversion of starting materials .
Reaction Mechanisms
The synthesis of triallyl phosphate through the allyl chloride route involves nucleophilic substitution mechanisms where the phosphate anion from ammonium dihydrogen phosphate displaces the chloride ions from allyl chloride. The aluminum chloride catalyst enhances the reaction by activating the carbon-chlorine bond, facilitating the substitution process.
The reaction progresses through sequential substitutions of all three chloride positions, ultimately yielding the trisubstituted phosphate product. Temperature control plays a crucial role in managing the reaction kinetics and preventing side reactions that could diminish yield and purity.
Applications and Uses
Industrial Applications
Triallyl phosphate serves multiple functions across various industrial sectors, primarily leveraging its reactive properties and phosphorus content.
A significant application involves its use as a cross-linking agent with polyolefins in formulations containing peroxides. This application potentially extends to systems incorporating foaming agents for creating specialized polymer structures with tailored physical characteristics .
The cross-linking capability enables modification of polymeric materials' properties, potentially enhancing thermal stability, mechanical strength, and chemical resistance profiles. These improvements make triallyl phosphate valuable in materials science and polymer engineering contexts.
Chemical Intermediate Functions
Triallyl phosphate functions as an intermediate in numerous chemical synthesis pathways. Its reactive nature facilitates transformation into other organophosphorus compounds with applications spanning pharmaceuticals, agricultural chemicals, and specialty materials .
The compound's versatility as a chemical building block stems from the reactivity of its allyl groups combined with the functional versatility of the phosphate center, allowing for diverse chemical transformations under appropriate conditions.
Chemical Reactions
Polymerization Behavior
One of the most characteristic reactions of triallyl phosphate is its rapid polymerization upon air exposure. This process primarily occurs through the reactivity of the allyl groups, specifically the carbon-carbon double bonds that participate in addition polymerization reactions .
Several factors accelerate this polymerization process:
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Oxygen exposure
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Free-radical initiator presence
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Temperature elevation
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Ultraviolet radiation
Understanding and controlling this polymerization behavior is essential for both safe handling practices and effective application in cross-linking processes where controlled reactivity is desired.
Thermal Decomposition Pathways
Triallyl phosphate demonstrates significant thermal reactivity, undergoing explosive decomposition when heated to approximately 130°C. This behavior highlights the critical importance of temperature management during handling and processing operations .
The thermal decomposition mechanism likely involves:
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Initial bond cleavage at elevated temperatures
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Formation of highly reactive intermediates
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Subsequent rapid exothermic reactions generating gases and pressure
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Propagation of decomposition through the material
This thermal sensitivity necessitates rigorous safety protocols when handling triallyl phosphate at elevated temperatures in any processing environment.
Conformational Studies
Matrix Isolation Spectroscopy Analysis
Advanced research examining the conformational landscape of triallyl phosphate has yielded significant insights into its molecular behavior and structural diversity. One noteworthy study employed matrix isolation infrared spectroscopy to investigate the compound's conformational characteristics.
In this research, triallyl phosphate was trapped in nitrogen (N₂), argon (Ar), and xenon (Xe) matrices at 12K using an effusive source, followed by infrared spectra collection. This experimental methodology enabled isolation and spectroscopic characterization of different conformers that exist in equilibrium at ambient temperature but become fixed in the cold matrix environment .
Computational Studies
Complementing experimental approaches, comprehensive density functional theory (DFT) calculations were conducted to analyze triallyl phosphate's conformational space. Due to the complexity arising from multiple torsional degrees of freedom, researchers employed a systematic approach:
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Initial conformational analysis focused on simpler model systems: dimethyl allyl phosphate (DMAP) and diallyl methyl phosphate (DAMP)
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Insights from these simplified systems were subsequently applied to the more complex triallyl phosphate molecule
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Calculations utilized the B3LYP/6-311++G(d,p) level of theory, balancing accuracy and computational efficiency
This methodical approach identified 131 distinct conformations of triallyl phosphate contributing to its room temperature population . The relative energies, structural parameters, and spectroscopic signatures provide a comprehensive understanding of the compound's conformational behavior.
Vibrational Analysis
Vibrational wavenumber calculations were performed for the various conformers identified through computational studies. These calculations enabled assignment of experimental infrared features observed for triallyl phosphate trapped in solid N₂, Ar, and Xe matrices .
The correlation between calculated and experimental spectral features validates the computational models while enhancing understanding of triallyl phosphate's structural dynamics at the molecular level. This research represents a significant contribution to the fundamental understanding of organophosphate conformational complexity.
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